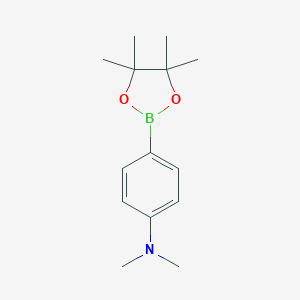

N,N-dimetil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)anilina

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds involves multiple steps, including the use of spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) for structural characterization. The compounds are further confirmed by X-ray diffraction, and their molecular structures are optimized and analyzed through DFT calculations. This meticulous approach ensures the accurate synthesis and identification of the desired compound (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is intricately analyzed using DFT and TD-DFT calculations, which are essential for understanding its geometrical parameters, MEP, FMO, and NBO analysis. These computational analyses are crucial for comparing spectroscopic data and elucidating the compound's structure, providing insights into its chemical behavior and reactivity (Wu et al., 2021).

Chemical Reactions and Properties

This compound's chemical reactions and properties are characterized by its ability to participate in various organic synthesis reactions. Its boric acid ester functionality makes it a versatile intermediate in creating compounds with mesogenic properties and in the elaboration of organic materials. Its role in dendrimer synthesis, for instance, showcases its utility in constructing complex molecular architectures with potential applications in material science and nanotechnology (Morar et al., 2018).

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto se utiliza como materia prima en la síntesis orgánica . Juega un papel crucial en la formación de varios compuestos orgánicos.

Reacción de Acoplamiento Cruzado Suzuki-Miyaura

Se utiliza como reactivo para la reacción de acoplamiento cruzado Suzuki-Miyaura . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada para sintetizar enlaces carbono-carbono.

Reacción de Acoplamiento Cruzado Catalizada por Níquel

El compuesto también se utiliza en reacciones de acoplamiento cruzado catalizadas por níquel . Estas reacciones son útiles para crear enlaces carbono-carbono y carbono-heteroátomo.

Reacciones de Adición Asimétricas Catalizadas por Rodio

Se utiliza en reacciones de adición asimétricas catalizadas por rodio . Estas reacciones son importantes en la síntesis de moléculas quirales.

Activación del Enlace C-OH Catalizada por Paladio

El compuesto se utiliza en la activación del enlace C-OH catalizada por paladio . Este proceso es crucial en la formación de enlaces carbono-oxígeno.

Preparación de Cromóforos Arilvinildiazina Push-Pull

Se utiliza en la preparación de cromóforos arilvinildiazina push-pull . Estos cromóforos tienen aplicaciones en óptica no lineal y fotovoltaica.

Sistema de Liberación de Fármacos

“N,N-dimetil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)anilina” se utiliza para desarrollar un sistema de liberación de fármacos sensible a las especies reactivas de oxígeno (ROS) . Este sistema se utiliza para administrar nanopartículas cargadas con curcumina para el tratamiento de la periodontitis .

Tratamiento de la Periodontitis

El compuesto se utiliza en el tratamiento de la periodontitis . Se utiliza para desarrollar un sistema de administración de fármacos que puede administrar eficazmente los fármacos al área afectada, tratando así la enfermedad de manera efectiva

Safety and Hazards

Mecanismo De Acción

Target of Action

It is widely used as an intermediate in organic synthesis reactions , suggesting that its targets could be a variety of organic compounds.

Mode of Action

It is known to be involved in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds. In these reactions, the compound likely interacts with its targets by transferring its boronic acid group to the target molecule.

Biochemical Pathways

The compound is involved in the biochemical pathway of the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds. The downstream effects of this pathway can lead to the formation of a wide range of organic compounds .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of biaryl compounds .

Action Environment

The action of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is influenced by various environmental factors. For instance, it is stable in air . It should be stored under inert gas and away from light and air . Its solubility in organic solvents like ethanol and dimethylformamide also influences its action .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can participate in Suzuki-Miyaura coupling reactions , which are widely used in organic chemistry for the synthesis of various organic compounds

Molecular Mechanism

It is known that this compound can participate in Suzuki-Miyaura coupling reactions

Propiedades

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)16(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMLJJIUOFKPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374436 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171364-78-6 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

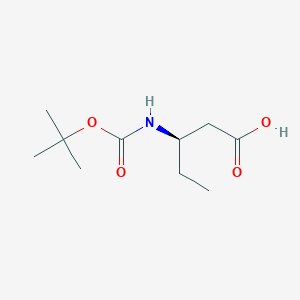

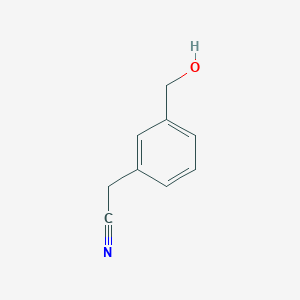

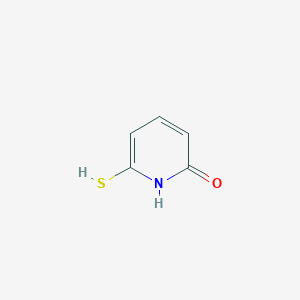

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline improve the performance of high-voltage lithium metal batteries?

A1: N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline functions as a multifunctional additive within the electrolyte of high-voltage lithium metal batteries. [] Here's how it works:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

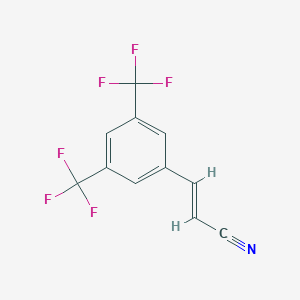

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)

![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)